N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide
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Overview
Description
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide is a complex organic compound that features a combination of several functional groups, including an oxalamide moiety, a benzo[d][1,3]dioxole ring, and an indoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the indoline structure: Indoline can be synthesized from aniline derivatives through reduction and cyclization reactions.
Coupling reactions: The benzo[d][1,3]dioxole and indoline structures can be coupled using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the indoline structure.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide: Lacks the dimethylamino group.
Uniqueness
The uniqueness of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-25(2)18(14-4-6-17-15(10-14)8-9-26(17)3)12-23-21(27)22(28)24-16-5-7-19-20(11-16)30-13-29-19/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEKXSUFCXIEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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